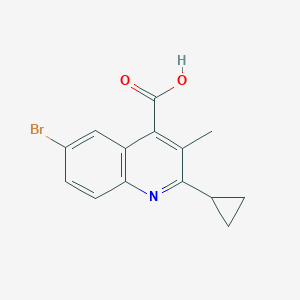

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid

Description

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid (CAS: 313241-16-6) is a brominated quinoline derivative with the molecular formula C₁₃H₁₀BrNO₂ and a molecular weight of 292.13 g/mol . The compound features a cyclopropyl group at position 2 and a methyl group at position 3 of the quinoline core. These substituents confer unique steric and electronic properties:

- Cyclopropyl group: A strained three-membered ring that enhances metabolic stability and influences molecular conformation .

- Methyl group: Provides steric bulk and modulates electron density at position 2.

- Bromine atom: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and contributes to distinct spectroscopic profiles .

The compound is used in medicinal chemistry and materials science, particularly as a precursor for synthesizing complex heterocycles .

Properties

IUPAC Name |

6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHYAUQGNPZERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core, followed by functional group modifications to introduce the bromine, cyclopropyl, and methyl groups.

Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.

Methylation: The methyl group at the 3rd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can be esterified to form esters using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium methoxide.

Esterification: Alcohols, sulfuric acid, hydrochloric acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives.

Esterification: Quinoline esters.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate for synthesizing more complex molecules.

- Reagent in Organic Reactions : It is employed in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

- Anticancer Activity : Several studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species generation.

Medicine

- Therapeutic Potential : Ongoing investigations aim to explore its efficacy as a therapeutic agent for diseases like cancer and inflammatory conditions.

Industry

- Material Development : Utilized in creating new materials and as an intermediate in pharmaceutical synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid, showing significant activity across various cancer cell lines. The following table summarizes findings from two notable studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 1.53 | Induces apoptosis via ROS generation |

| Study 1 | MCF7 (Breast) | 0.90 | Causes G2/M cell cycle arrest |

| Study 2 | PC-3 (Prostate) | 0.85 | Disrupts microtubule dynamics |

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines using MTT assays. The most potent derivatives showed IC50 values ranging from 0.85 µM to 3.32 µM across multiple cancer types, indicating strong antiproliferative activity.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms behind the anticancer activity of related quinoline compounds. It was found that these compounds could disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis through modulation of cyclin-dependent kinases and Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carboxylic acid group can facilitate binding to active sites, while the quinoline core can intercalate with DNA or interact with protein structures.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid with analogous compounds:

Spectroscopic and Analytical Differences

- NMR Profiles : Substituents at positions 2 and 3 significantly alter chemical shifts. For example, the cyclopropyl group in the target compound causes distinct shifts in regions A (positions 39–44) and B (positions 29–36) compared to phenyl-substituted analogs .

- Mass Spectrometry : The molecular weight differences (e.g., 292.13 vs. 407.06 for the dibromo analog) allow easy differentiation via high-resolution MS .

Biological Activity

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C14H12BrNO2 and a molecular weight of 306.16 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound—specifically the bromine atom, cyclopropyl group, and carboxylic acid functionality—contribute to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which is crucial for prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain .

- DNA Intercalation : The quinoline core allows for intercalation between DNA bases, potentially disrupting replication and transcription processes in cancer cells.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. It has been shown to inhibit the growth of various strains by disrupting cellular processes.

Antiviral Effects

The compound has demonstrated antiviral properties in vitro, particularly against viruses that cause respiratory infections. Its mechanism may involve interference with viral replication or entry into host cells.

Anticancer Potential

In studies focused on cancer cell lines, this quinoline derivative has shown promise as an anticancer agent. It induces apoptosis in cancer cells and inhibits tumor growth through multiple pathways, including the modulation of apoptosis-related proteins .

Case Studies

- Anti-inflammatory Activity : A study highlighted the effectiveness of this compound as a COX inhibitor. In animal models of arthritis, the compound significantly reduced inflammation and joint swelling compared to controls .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colorectal cancer cells. The results indicated a dose-dependent response, with IC50 values in the low micromolar range .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Main Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Bromo-2-methylquinoline-3-carboxylic acid | Antimicrobial | 10 | Lacks cyclopropyl group |

| 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid | Anticancer | 15 | Lacks bromine atom |

| 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid | Anti-inflammatory | 12 | Lacks methyl group |

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic characterization methods for 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid?

- Answer : The compound is identified by its molecular formula (C₁₃H₁₀BrNO₂), molecular weight (292.13 g/mol), and CAS RN 313241-16-6. Key spectroscopic methods include:

- NMR : To confirm cyclopropane ring integration and bromine/quinoline proton environments.

- Mass Spectrometry (MS) : For molecular ion peak validation (e.g., m/z 292.13).

- Infrared (IR) : To detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

Structural details are provided in the InChI code:1S/C13H10BrNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17).

Q. What synthetic routes are commonly employed to introduce the cyclopropyl group into quinoline derivatives?

- Answer : Cyclopropane rings are typically introduced via:

- Copper-catalyzed cross-coupling : Using cyclopropylboronic acids under Suzuki-Miyaura conditions.

- Cyclopropanation : Via [2+1] cycloaddition using diazo compounds or carbene precursors.

Post-synthetic modifications (e.g., bromination at C6) are performed using NBS (N-bromosuccinimide) under radical conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

- Answer : Key considerations include:

- Coupling Agents : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with triethylamine in DMF for amide bond formation (e.g., linking to amino acids) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of quinoline intermediates.

- Temperature Control : Low temperatures (0°C) minimize side reactions during coupling steps .

Q. What strategies resolve contradictory data in biological assays involving halogenated quinolines (e.g., antimicrobial vs. cytotoxic activity)?

- Answer :

- Dose-Response Analysis : Establish IC₅₀ values to differentiate target-specific activity from cytotoxicity.

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 6-Bromo vs. 6-Chloro derivatives) to isolate bromine’s electronic effects .

- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. How does the cyclopropyl group influence regioselectivity in electrophilic substitution reactions of this quinoline derivative?

- Answer : The cyclopropyl ring’s electron-donating conjugation with the quinoline π-system directs electrophiles (e.g., nitration, sulfonation) to C5 or C7 positions. Steric hindrance from the methyl group at C3 further limits accessibility to C7. Computational modeling (DFT) can predict substituent effects .

Methodological Guidance

Q. What purification techniques are recommended for isolating halogenated quinoline carboxylic acids with high purity?

- Answer :

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar intermediates.

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients for final purification .

Q. Which analytical techniques confirm the regioselectivity of bromination in quinoline derivatives?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.